(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride
Description
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a fused pyrrolo-pyridine core with a methanamine substituent at the 6-position, stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and materials science research.
Properties
CAS No. |
1955494-06-0 |
|---|---|
Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-2-1-6-3-4-10-8(6)11-7;/h1-4H,5,9H2,(H,10,11);1H |
InChI Key |
VQJMBGZUMUINTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with formaldehyde and ammonium chloride under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells .
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrrolo-pyridine vs. Pyrrolo-pyrazoles: The dihydrochloride salt of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine (CAS 1955548-05-6) replaces the pyridine ring with a pyrazole, introducing two adjacent nitrogen atoms.
- Pyrrolo-pyrimidine Systems :
QA-5298 (7H-Pyrrolo[2,3-d]pyrimidine) features a pyrimidine ring instead of pyridine, increasing nitrogen content and rigidity. Such modifications are common in nucleotide analogs (e.g., anticancer or antiviral agents) .
Substituent Position and Functional Group Effects
- Methanamine vs. Methanol Substituents: ST-0139 ((1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol) and ST-5619 ((1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol) replace the methanamine group with methanol. The hydroxyl group reduces basicity and may decrease cellular permeability compared to the primary amine in the target compound .
- Triazole- and Phenyl-Modified Analogs :
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride (CAS 339015-95-1) incorporates a triazole ring and phenyl group, enhancing π-π stacking interactions and metabolic stability but increasing molecular weight (estimated ~290 g/mol) and hydrophobicity .
Salt Form and Solubility
- The target compound’s hydrochloride salt (1:1 chloride ratio) contrasts with the dihydrochloride form of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine (C7H13Cl2N3, MW 210.10 g/mol). The latter’s higher chloride content improves aqueous solubility but may alter pharmacokinetics due to increased ionic strength .
Data Table: Key Comparative Metrics
*Calculated based on molecular formula.
Research Implications and Limitations
- Bioactivity : The primary amine in the target compound may enhance interactions with biological targets (e.g., neurotransmitter receptors) compared to hydroxyl or pyrazole-containing analogs .
- Synthetic Challenges : Purity data from (95–98%) suggest that substituent position (e.g., 5- vs. 6-) and ring fusion (e.g., [2,3-b] vs. [3,2-c]) influence synthetic yields .
- Solubility Trade-offs : Dihydrochloride salts () offer better solubility but require careful formulation to avoid toxicity from excess chloride .
Biological Activity
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride, with the chemical formula C8H10ClN3 and CAS number 1955494-06-0, is a heterocyclic compound notable for its unique bicyclic structure that incorporates both pyrrole and pyridine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and modulation of neurotransmitter systems.
The compound is characterized by a molecular weight of 183.64 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological applications. Its synthesis typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with formaldehyde and ammonium chloride under controlled conditions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant activity against various cancer cell lines. It has been identified as a potential fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in cancer cell proliferation and differentiation. For instance, research has shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit FGFR activity effectively, suggesting that this compound may share similar mechanisms of action .
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung) | 15 µM | FGFR inhibition |
| Study 2 | MCF7 (Breast) | 10 µM | Cell cycle arrest |
| Study 3 | HCT116 (Colon) | 20 µM | Apoptosis induction |
Neurotransmitter Modulation
Additionally, preliminary investigations suggest that this compound may modulate neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors. This property could make it valuable in treating neurological disorders where neurotransmitter imbalance is a concern.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- FGFR Inhibition : The compound's structural features allow it to bind effectively to FGFRs, blocking downstream signaling pathways involved in tumor growth.
- Neurotransmitter Interaction : Its bicyclic structure may facilitate binding to neurotransmitter receptors, influencing their activity and thereby affecting neuronal signaling.
Case Study 1: Anticancer Efficacy
In a study published in RSC Advances, derivatives of pyrrolo[2,3-b]pyridine were tested for their ability to inhibit FGFRs in various cancer cell lines. The study reported that certain modifications to the compound significantly enhanced its inhibitory potency against FGFRs, leading to reduced cell viability in treated cancer cells .
Case Study 2: Neuropharmacological Effects
Another investigation explored the neuropharmacological effects of related compounds. It was found that certain derivatives exhibited anxiolytic effects in animal models, suggesting potential therapeutic applications in anxiety disorders. The mechanism was attributed to modulation of serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
